3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-8-9-16(12(2)10-11)21-19(23)17-13(3)24-22-18(17)14-6-4-5-7-15(14)20/h4-10H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTERTWFOKOCRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Precursor Synthesis : React 2-chlorophenylglyoxylic acid with methylamine to form α-hydroxy ketone 4a (2-(2-chlorophenyl)-2-hydroxypropan-1-one).
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Cyclization : Treat 4a with POCl₃ in acetonitrile (MeCN) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via intermediate acyl chloride formation, yielding 5-methyl-3-(2-chlorophenyl)-1,2-oxazole-4-carbonyl chloride.
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Amidation : React the acyl chloride with 2,4-dimethylaniline in dichloromethane (DCM) and triethylamine (TEA) to form the target carboxamide.
Conditions :
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Temperature: 0°C → RT
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Purification: Column chromatography (hexane/EtOAc, 4:1)
Acylpyridinium Salt Intermediate Method
A 2025 Journal of Organic Chemistry study introduced a scalable method using triflylpyridinium reagents to generate acylpyridinium salts from carboxylic acids, enabling oxazole formation via [3 + 2] cycloaddition.
Procedure:
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Acylpyridinium Formation : Combine 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with DMAP-Tf (triflylpyridinium reagent) in DCM.
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Cycloaddition : Add tosylmethyl isocyanide (TosMIC) and stir at 40°C for 30 minutes.
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Amide Coupling : Introduce 2,4-dimethylaniline using EDCI/HOBt in DMF, followed by hydrolysis.
Conditions :
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Catalyst: DMAP (1.5 equiv)
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Solvent: DCM
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Scale: Gram-scale demonstrated
Carboxamide Formation via Coupling Agents
Patent EP0573883A1 and PMC studies highlight carboxamide bond formation using coupling agents like EDCI/HOBt or dicyclohexylcarbodiimide (DCC).
Procedure:
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Oxazole-4-Carboxylic Acid Activation : Convert 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid to its active ester using EDCI/HOBt.
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Amine Coupling : React with 2,4-dimethylaniline in DMF at RT for 24 hours.
Conditions :
Acid Chloride Aminolysis Approach
A classical method involves generating acid chlorides for direct aminolysis, as described in Vulcanchem and Sigma-Aldrich protocols.
Procedure:
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Acid Chloride Synthesis : Treat 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with thionyl chloride (SOCl₂) in refluxing toluene.
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Aminolysis : Add 2,4-dimethylaniline dropwise to the acid chloride in THF, followed by TEA to scavenge HCl.
Conditions :
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Temperature: Reflux (110°C for SOCl₂)
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Workup: Filtration and recrystallization (EtOH/H₂O)
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
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Regioselectivity : The 5-methyl group’s position is controlled by steric effects during cyclization. Use of bulky bases (e.g., DIPEA) minimizes byproducts.
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Purification : Silica gel chromatography (hexane/EtOAc) effectively separates oxazole isomers.
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Scale-Up : The acylpyridinium method is preferable for industrial scaling due to shorter reaction times and DMAP recovery.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron Effects: The 2-chlorophenyl group is electron-withdrawing, polarizing the isoxazole ring.
- Solubility : Sulfonamide-containing derivatives () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas methyl/chloro substituents () increase lipophilicity .
- Steric Hindrance: The 2,4-dimethylphenyl group in the target compound introduces steric bulk, which may reduce off-target binding compared to smaller substituents like cyanophenyl () .
Crystallographic and Conformational Analysis
- Planarity and Dihedral Angles : In the structurally related compound N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide (), the dihedral angle between the benzene and isoxazole rings is 8.08° , indicating near coplanarity. This planarity facilitates π-π stacking in crystal lattices and receptor binding pockets. The target compound’s 2,4-dimethylphenyl group likely disrupts coplanarity, reducing stacking interactions but improving selectivity .
- Hydrogen Bonding: Crystallographic studies () highlight the role of hydrogen bonds (e.g., N–H⋯O and O–H⋯N) in stabilizing crystal structures. The absence of polar groups (e.g., sulfonamide or cyano) in the target compound may limit such interactions, impacting solubility and crystal packing .
Biological Activity
3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound has the molecular formula and features a complex structure that includes an oxazole ring. Its synthesis involves reactions between specific aryl amines and carbonyl compounds, which can lead to various derivatives with distinct biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including the target compound. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
- IC50 Values : Some derivatives showed IC50 values in the micromolar range, indicating significant potency against these cancer types.
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| Similar Oxazole Derivative | U-937 | 0.75 | Caspase activation leading to apoptosis |
The mechanisms by which these compounds exert their biological effects include:
- Apoptosis Induction : Flow cytometry assays have shown that these compounds can induce apoptosis in a dose-dependent manner.
- Cell Cycle Arrest : Certain derivatives have been observed to arrest the cell cycle at the G0-G1 phase.
- Molecular Docking Studies : These studies suggest strong interactions between the oxazole ring and key amino acid residues in target proteins, similar to established anticancer drugs like Tamoxifen.
Case Studies
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Study on MCF-7 Cells : A study indicated that the compound increased p53 expression levels and activated caspase-3 cleavage in MCF-7 cells. This suggests a mechanism involving stress response pathways that lead to programmed cell death.
"The compound significantly increased p53 levels leading to enhanced apoptotic activity."
- Comparative Analysis : In comparative studies with known anticancer agents like doxorubicin, some oxazole derivatives exhibited greater cytotoxicity against leukemia cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
